molecular formula C6H9BrO B2644442 1-Bromocyclopentane-1-carbaldehyde CAS No. 408330-29-0

1-Bromocyclopentane-1-carbaldehyde

Cat. No.: B2644442
CAS No.: 408330-29-0
M. Wt: 177.041
InChI Key: WVHFAARGBKHLQW-UHFFFAOYSA-N
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Description

1-Bromocyclopentane-1-carbaldehyde is an organic compound that belongs to the class of brominated cyclopentane derivatives It is characterized by the presence of a bromine atom and an aldehyde group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of cyclopentane followed by the introduction of an aldehyde group. The bromination can be achieved using bromine or hydrobromic acid in the presence of a catalyst. The aldehyde group can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 1-Bromocyclopentane-1-carboxylic acid

    Reduction: 1-Bromocyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-Bromocyclopentane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-bromocyclopentane-1-carbaldehyde involves its reactivity with various molecular targets. The bromine atom and the aldehyde group can participate in nucleophilic substitution and addition reactions, respectively. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the nature of the reacting species and the reaction conditions.

Comparison with Similar Compounds

1-Bromocyclopentane-1-carbaldehyde can be compared with other brominated cyclopentane derivatives and aldehydes:

    Similar Compounds:

Properties

IUPAC Name

1-bromocyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFAARGBKHLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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